

Application Notes and Protocols for DX3-213B in In Vivo Mouse Models

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Compound of Interest

Compound Name: DX3-213B

Cat. No.: B10828959

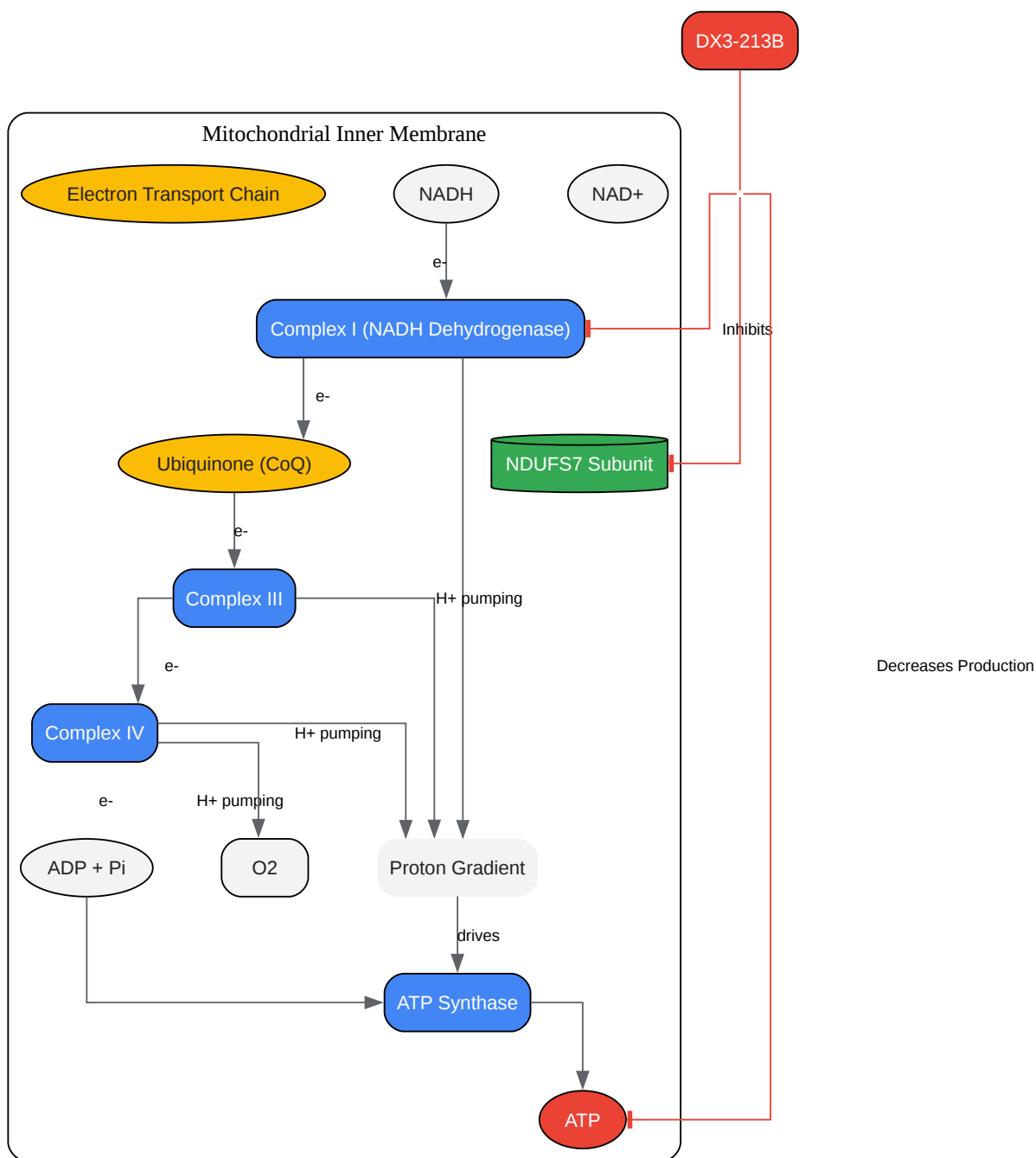
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the appropriate dosage and administration of **DX3-213B**, a first-in-class NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7) antagonist, for in vivo studies using mouse models of pancreatic cancer. The protocols outlined below are based on preclinical studies demonstrating the efficacy of **DX3-213B** as a potent oxidative phosphorylation (OXPHOS) inhibitor.

Mechanism of Action

DX3-213B is a metabolically stable analog of the lead compound DX2-201.^{[1][2]} It functions by antagonizing NDUFS7, a critical component of Complex I in the mitochondrial electron transport chain.^{[1][3]} This inhibition of Complex I disrupts ATP production and suppresses mitochondrial function, thereby impeding the proliferation of cancer cells that are highly dependent on OXPHOS for survival.^[1]



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Caption: Mechanism of action of **DX3-213B** targeting NDUF57 in Complex I.

Pharmacokinetics in Mice

Pharmacokinetic studies in CD-1 mice have shown that **DX3-213B** is orally bioavailable. Following intravenous administration, it exhibits a high volume of distribution and a relatively high systemic clearance.

Parameter	Intravenous (2 mg/kg)	Oral (10 mg/kg)
Volume of Distribution (Vd)	5.2 L/kg	-
Systemic Clearance (CL)	106 mL/min/kg	-
Elimination Half-life (t _{1/2})	1.42 h	-
AUC(0-inf)	-	417 nM·h
Oral Bioavailability (F)	-	11.3%

Data from a study in CD-1 mice.

Recommended Dosage for In Vivo Mouse Models

The appropriate dosage of **DX3-213B** depends on the therapeutic strategy (single agent vs. combination) and the specific pancreatic cancer mouse model. All tested doses have been reported to be well-tolerated with no significant loss in body weight.

Single-Agent Therapy

In a PAN02 allograft pancreatic cancer model, **DX3-213B** demonstrated a dose-dependent inhibition of tumor growth when administered orally.

Mouse Model	Dosage	Administration Route	Dosing Schedule	Duration
PAN02 Allograft	1 mg/kg	Oral (p.o.)	Daily	28 days
PAN02 Allograft	2.5 mg/kg	Oral (p.o.)	Daily	28 days
PAN02 Allograft	7.5 mg/kg	Oral (p.o.)	Daily	28 days

Data from a study in PAN02 tumor-bearing mice.

Combination Therapy

DX3-213B has shown synergistic effects when combined with the glycolysis inhibitor 2-deoxyglucose (2-DG), overcoming potential resistance to OXPHOS inhibitors.

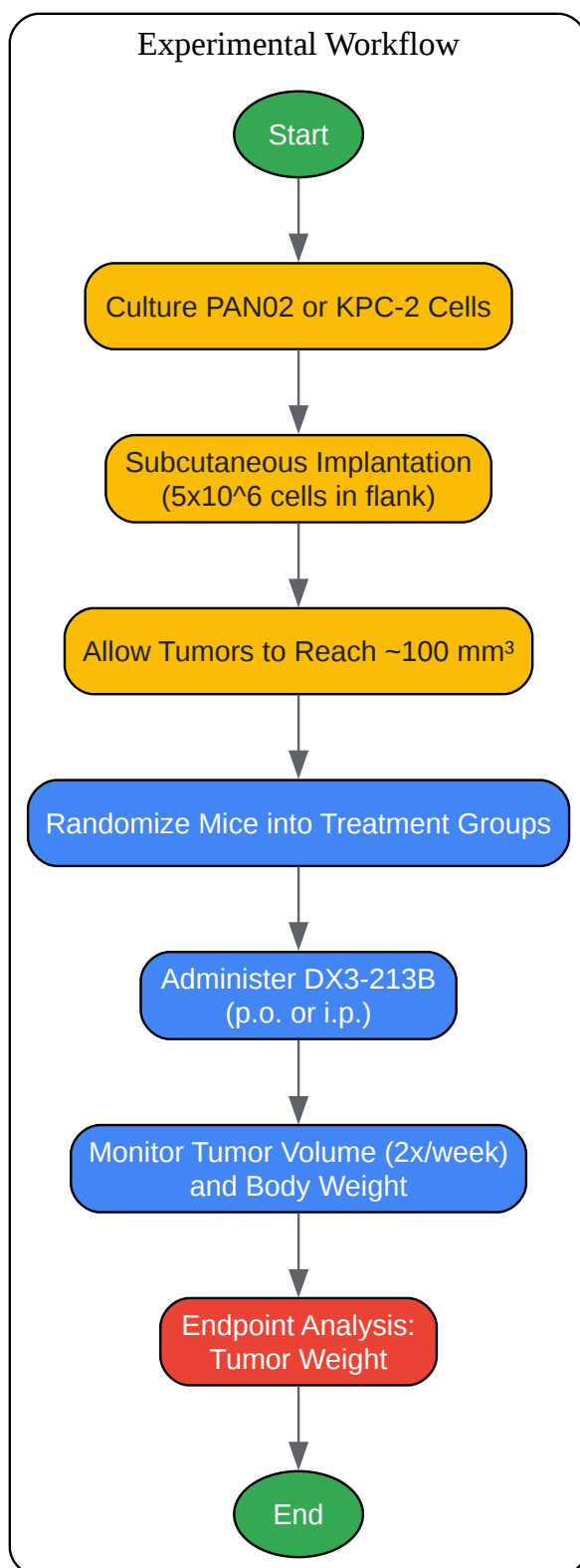
Mouse Model	DX3-213B Dosage	Combination Agent(s)	Administration Route	Dosing Schedule	Duration
KPC-2 Allograft	10 mg/kg	2-DG (500 mg/kg)	Intraperitoneal (i.p.)	Daily	Not Specified
KPC-2 Allograft	5 mg/kg (days 1-7), then 7.5 mg/kg (days 8-25)	2-DG (500 mg/kg)	Intraperitoneal (i.p.)	Daily	25 days
KPC-2 Allograft	7.5 mg/kg	2-DG (dose not specified, pre-treatment)	Intraperitoneal (i.p.)	Daily (after 2-DG pre-treatment)	Not Specified

Data from studies in KPC-2 allograft mouse models.

Experimental Protocols

Pancreatic Cancer Allograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous pancreatic cancer allograft model and subsequent treatment with **DX3-213B**.



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References

- [1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 \(NDUFS7\) Antagonist for the Treatment of Pancreatic Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 \(NDUFS7\) Antagonist for the Treatment of Pancreatic Cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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